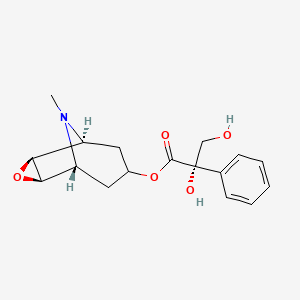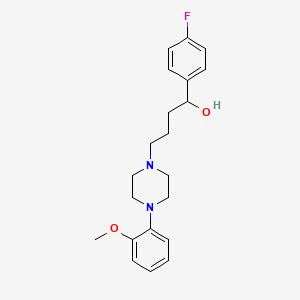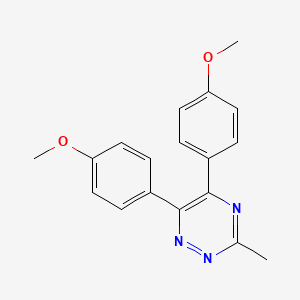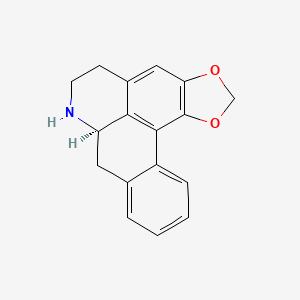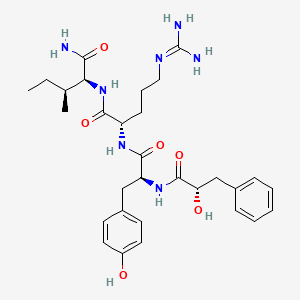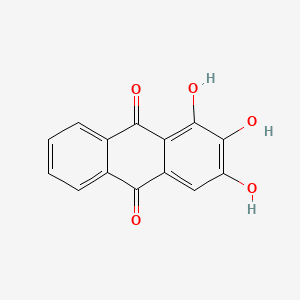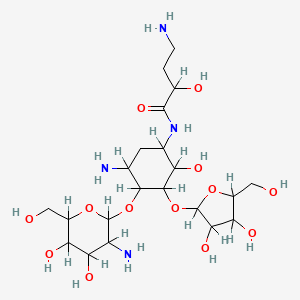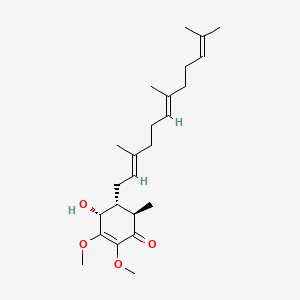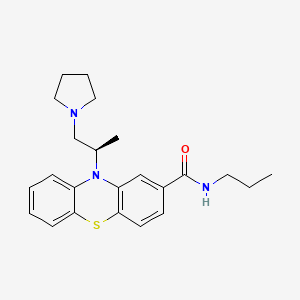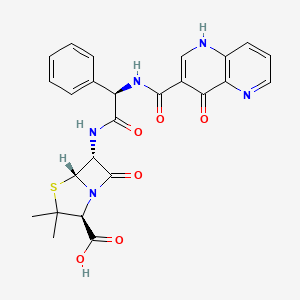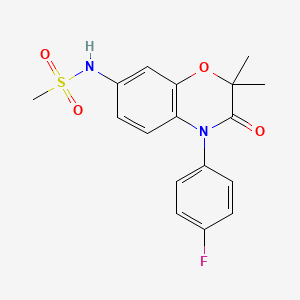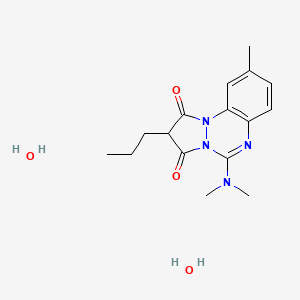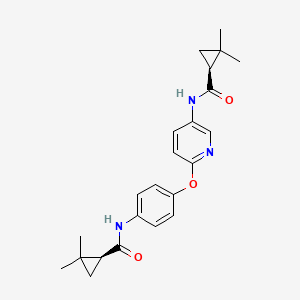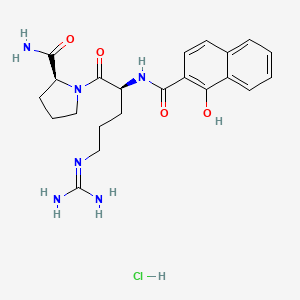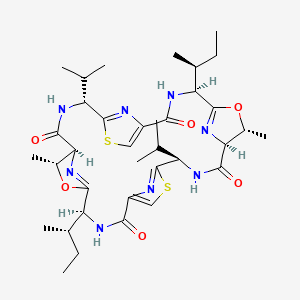
Ascidiacyclamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ascidiacyclamide is a cytotoxic cyclic peptide from the marine tunicate Ascidian.
Applications De Recherche Scientifique
1. Synthesis and Configuration Analysis Ascidiacyclamide, a cytotoxic cyclic peptide from ascidian, has been successfully synthesized. This synthesis has enabled the determination of its absolute configuration, providing a foundation for further studies and applications (Hamada, Kato, & Shioiri, 1985).
2. Conformational Properties and Cytotoxicity Research has explored the CH⋯π interaction-mediated stabilization of ascidiacyclamide's square form, which is linked to its cytotoxic effects. The study of its conformational properties in solution and how they influence cytotoxicity is a significant area of research (Asano, Minoura, Yamada, & Doi, 2023).
3. Conformational Change Analysis Investigations into the conformational changes of ascidiacyclamide caused by asymmetric modifications have been conducted. This research provides insights into the molecular conformation-activity relationship, which is crucial for understanding its mechanism of action (Doi et al., 1999).
4. Analogues with Cyclic α-Amino Acids Studies have been carried out on ascidiacyclamide analogues, where cyclic α-amino acids were used as substitutes for oxazoline residues. This research helps in understanding the potential of these analogues for various applications, including their conformational properties and cytotoxic activities (Asano, Numata, Yamada, Minoura, & Doi, 2017).
5. Cyanobactin Chemistry and Biology Ascidiacyclamide has been a key compound in the study of cyanobactin chemistry and biology. Understanding its structure and bioactivity has contributed to the broader field of cyanobactin research, which has implications for drug discovery and ecological studies (Jaspars, 2014).
6. Incorporation of β‐Amino Acids Research on ascidiacyclamide analogues incorporating β‐amino acids has provided insights into their effects on structure, cytotoxicity, and interaction with copper (II) ions. Such studies are crucial for developing potential therapeutic applications (Asano, Yamada, & Doi, 2019).
7. Plasticity of the tert-Butyl Side Chain Investigations into the plasticity of the tert‐butyl side chain on ascidiacyclamide's conformational equilibrium have been conducted. This research helps in understanding the structural properties related to its cytotoxicity (Asano, Nakagawa, Miyajima, Yasui, Minoura, Yamada, & Doi, 2021).
Propriétés
Numéro CAS |
86701-12-4 |
|---|---|
Nom du produit |
Ascidiacyclamide |
Formule moléculaire |
C36H52N8O6S2 |
Poids moléculaire |
757 g/mol |
Nom IUPAC |
(4S,7R,8S,11R,18S,21R,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7,21-dimethyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C36H52N8O6S2/c1-11-17(7)25-33-43-27(19(9)49-33)31(47)39-24(16(5)6)36-38-22(14-52-36)30(46)42-26(18(8)12-2)34-44-28(20(10)50-34)32(48)40-23(15(3)4)35-37-21(13-51-35)29(45)41-25/h13-20,23-28H,11-12H2,1-10H3,(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t17-,18-,19+,20+,23+,24+,25-,26-,27-,28-/m0/s1 |
Clé InChI |
QBRRPBPLIGDANJ-AXCFFLBZSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
SMILES canonique |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ascidiacyclamide cyclo(thiazole-D-Val-oxazoline-L-Ile)2 cyclo(thiazole-D-valyl-oxazoline-L-isoleucyl)2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



